molecular formula C16H16N2O2S B5744537 N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]thiophene-2-carboxamide

N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]thiophene-2-carboxamide

Cat. No.: B5744537
M. Wt: 300.4 g/mol
InChI Key: OSQRUXCWQSRQEQ-UHFFFAOYSA-N
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Description

N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]thiophene-2-carboxamide is a compound that features a pyrrolidine ring, a phenyl group, and a thiophene ring

Properties

IUPAC Name

N-[4-(pyrrolidine-1-carbonyl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c19-15(14-4-3-11-21-14)17-13-7-5-12(6-8-13)16(20)18-9-1-2-10-18/h3-8,11H,1-2,9-10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSQRUXCWQSRQEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]thiophene-2-carboxamide typically involves the reaction of 4-aminobenzoyl chloride with pyrrolidine to form N-(4-aminobenzoyl)pyrrolidine. This intermediate is then reacted with thiophene-2-carboxylic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures consistent quality and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Brominated or nitrated derivatives.

Scientific Research Applications

N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]thiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antibacterial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins or enzymes, potentially inhibiting their activity. The phenyl and thiophene rings contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]thiophene-2-carboxamide
  • N-[4-(pyrrolidin-1-ylmethyl)phenyl]thiophene-2-carboxamide

Uniqueness

N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]thiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrrolidine ring enhances its potential as a bioactive compound, while the thiophene ring contributes to its stability and reactivity.

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